1-(difluoromethyl)-4-ethenyl-1H-pyrazole
Overview
Description
1-(Difluoromethyl)-4-ethenyl-1H-pyrazole is an organic compound that features a pyrazole ring substituted with a difluoromethyl group and an ethenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(difluoromethyl)-4-ethenyl-1H-pyrazole typically involves the introduction of the difluoromethyl group and the ethenyl group onto a pyrazole ring. One common method is the difluoromethylation of a pyrazole precursor using difluorocarbene reagents. This reaction can be carried out under mild conditions using visible-light photocatalysis . Another approach involves the use of electrophilic, nucleophilic, and radical difluoromethylation methods .
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation processes. These processes often utilize metal-based catalysts to transfer the difluoromethyl group to the pyrazole ring in a controlled manner . The choice of reagents and reaction conditions can be optimized to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
1-(Difluoromethyl)-4-ethenyl-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The ethenyl group can be oxidized to form corresponding epoxides or diols.
Reduction: The difluoromethyl group can be reduced to a monofluoromethyl or methyl group.
Substitution: The pyrazole ring can undergo substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed under appropriate conditions.
Major Products Formed
Oxidation: Epoxides or diols.
Reduction: Monofluoromethyl or methyl derivatives.
Substitution: Various substituted pyrazole derivatives depending on the reagents used.
Scientific Research Applications
1-(Difluoromethyl)-4-ethenyl-1H-pyrazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or antifungal properties.
Mechanism of Action
The mechanism of action of 1-(difluoromethyl)-4-ethenyl-1H-pyrazole involves its interaction with specific molecular targets. The difluoromethyl group can act as a hydrogen bond donor, influencing the compound’s binding affinity to enzymes or receptors . The ethenyl group can participate in π-π interactions with aromatic residues in proteins, further stabilizing the compound’s binding . These interactions can modulate the activity of the target proteins, leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
1-(Difluoromethyl)-2-nitrobenzene: Similar in having a difluoromethyl group, but differs in the aromatic ring structure.
1-(Difluoromethyl)-1H-1,2,4-triazol-3-amine: Contains a difluoromethyl group and a triazole ring, showing stability and unique properties.
Difluoromethyl-substituted methyl cinnamates: Used for their antioxidant properties in non-polar environments.
Uniqueness
1-(Difluoromethyl)-4-ethenyl-1H-pyrazole is unique due to the combination of the difluoromethyl and ethenyl groups on a pyrazole ring. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
1-(difluoromethyl)-4-ethenylpyrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6F2N2/c1-2-5-3-9-10(4-5)6(7)8/h2-4,6H,1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALMSSCNCRQHCLV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CN(N=C1)C(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6F2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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